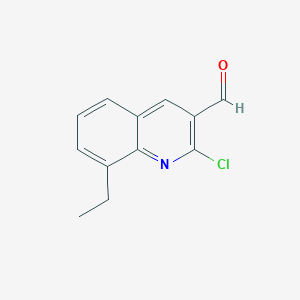

2-Chloro-8-éthyl-quinoléine-3-carbaldéhyde

Vue d'ensemble

Description

“2-Chloro-8-ethyl-quinoline-3-carbaldehyde” is a research chemical . It is a type of 2-chloroquinoline-3-carbaldehyde, which has been the subject of various studies due to its chemical reactivity and potential applications .

Synthesis Analysis

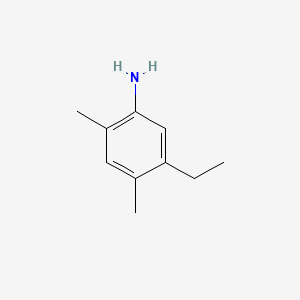

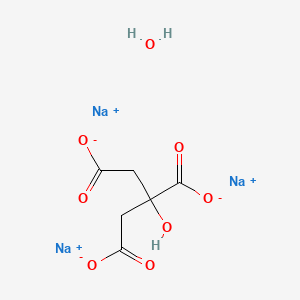

The synthesis of 2-chloroquinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction . This process involves the reaction of acetanilide with DMF and POCl3 to produce the compound . A multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst can also be used to synthesize related compounds .Chemical Reactions Analysis

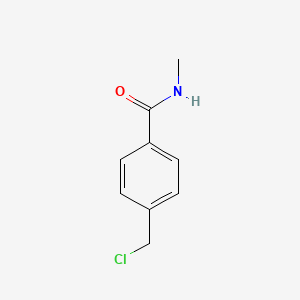

2-Chloroquinoline-3-carbaldehydes are known for their high chemical reactivity, which is attributed to the presence of two active moieties: chloro- and aldehyde functions . They can undergo various reactions, including substitution reactions .Applications De Recherche Scientifique

2-Chloro-8-éthyl-quinoléine-3-carbaldéhyde : Une Analyse Complète des Applications de la Recherche Scientifique

Synthèse des Systèmes Cycliques Quinoléiniques : Ce composé est crucial dans la synthèse des systèmes cycliques quinoléiniques, qui constituent un squelette fondamental en chimie médicinale. Les groupes chloro et aldéhyde sur le cycle quinoléinique servent de sites réactifs pour la construction de systèmes hétérocycliques fusionnés ou binaires, essentiels au développement de médicaments .

Boîte à Outils du Chimiste Organicien : En tant que boîte à outils du chimiste organicien, le 2-chloroquinoléine-3-carbaldéhyde est utilisé dans diverses réactions telles que l'addition, la réduction, la condensation et la substitution. Ces réactions permettent la création de diverses architectures moléculaires pour une application ultérieure en pharmacologie et en science des matériaux .

Applications Biologiques : Les dérivés du composé ont été explorés pour leurs applications biologiques. La recherche a montré un potentiel dans des domaines tels que les activités antimicrobiennes, antifongiques et anticancéreuses, ce qui en fait un précurseur précieux dans le développement de nouveaux agents thérapeutiques .

Construction de Systèmes Hétérocycliques : La capacité à construire des systèmes hétérocycliques avec ce composé est cruciale pour développer des composés ayant des propriétés et des activités spécifiques. Ceci est particulièrement pertinent dans la conception de molécules ayant des applications potentielles dans le traitement et la prévention des maladies .

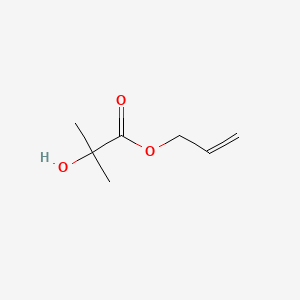

Réactions de Réduction : Les réactions de réduction impliquant le 2-chloroquinoléine-3-carbaldéhyde peuvent produire divers diastéréoisomères et diols, qui sont des intermédiaires importants en synthèse organique. Ces intermédiaires peuvent être transformés en structures plus complexes pour une utilisation pharmaceutique .

Cyclisation Intra-Moléculaire : Les réactions de cyclisation intra-moléculaire des dérivés du composé peuvent conduire à la formation de nouvelles structures cycliques telles que les pyranoquinoléines. Ces structures ont des implications significatives dans le développement de nouveaux médicaments avec une efficacité accrue .

Chaque section ci-dessus offre un aperçu des diverses applications de la recherche scientifique du this compound, mettant en évidence son importance dans divers domaines de la chimie et de la médecine.

Progrès récents dans la chimie du 2-chloroquinoléine-3-carbaldéhyde Réactions chimiques, méthodes synthétiques et applications biologiques des 2-chloroquinoléines Synthèse, Réactions et Applications du 2-Chloroquinoléine-3-carbaldéhyde

Mécanisme D'action

Target of Action

Quinoline derivatives, in general, have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, the targets could be proteins or enzymes involved in these biological processes.

Mode of Action

The interaction could involve binding to the active site of an enzyme or protein, thereby altering its function .

Biochemical Pathways

Given the biological activities associated with quinoline derivatives, it can be inferred that the compound may affect pathways related to the processes of malaria, bacterial infections, and cancer .

Result of Action

Given the biological activities associated with quinoline derivatives, it can be inferred that the compound may have antimalarial, antibacterial, and anticancer effects .

Analyse Biochimique

Biochemical Properties

2-Chloro-8-ethyl-quinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of quinoline ring systems, which are crucial for the formation of biologically active compounds . The nature of these interactions often involves the formation of covalent bonds, leading to the creation of new chemical entities with potential pharmacological activities.

Cellular Effects

The effects of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, 2-Chloro-8-ethyl-quinoline-3-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde over time in laboratory settings have been well-documented. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell morphology and viability. In vitro and in vivo studies have demonstrated that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can be used to study its pharmacological properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These studies highlight the importance of dosage optimization to minimize toxicity while maximizing therapeutic potential.

Metabolic Pathways

2-Chloro-8-ethyl-quinoline-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biotransformation . For instance, it can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.

Transport and Distribution

The transport and distribution of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution can affect its biological activity, as its localization within specific cellular compartments can influence its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-chloro-8-ethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-2-8-4-3-5-9-6-10(7-15)12(13)14-11(8)9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNAMDQJNZGZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461257 | |

| Record name | 2-chloro-8-ethyl-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335196-05-9 | |

| Record name | 2-chloro-8-ethyl-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

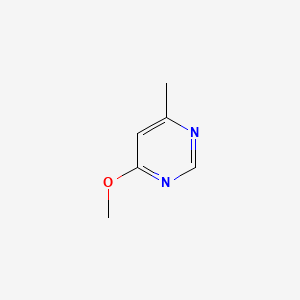

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1600498.png)